Moxifloxacin isoMer
Overview
Description
Moxifloxacin is used to treat bacterial infections in many different parts of the body. It is also used to treat and prevent plague (including pneumonic and septicemic plague). Moxifloxacin belongs to the class of medicines known as quinolone antibiotics. It works by killing bacteria or preventing their growth .
Synthesis Analysis
The synthesis of deuterium-labeled moxifloxacin was described starting from furo[3,4-b]pyridine-5, 7-dione. A seven-step synthesis was used, and deuteriums were incorporated in positions 14, 20 of the pyrrolo ring of moxifloxacin . Another process for the synthesis of moxifloxacin hydrochloride was described, which involved the creation of a new polymorph of moxifloxacin hydrochloride .Molecular Structure Analysis
The structures of the complexes were elucidated on the basis of elemental analyses, electronic, IR, Raman, and 1H NMR spectra .Chemical Reactions Analysis
A spectrofluorimetric approach was established for the investigation of moxifloxacin in pure forms, pharmaceutical preparations, and biological fluids. The approach involves forming a binary complex of moxifloxacin and eosin Y in an acetate buffer with a pH of 3.6 . Another study reported that the drug was subjected to stress conditions of hydrolysis, oxidation, photolysis, and thermal degradation .Physical And Chemical Properties Analysis
Moxifloxacin has a molecular weight of 401.43 and a chemical formula of C21H24FN3O4. It is soluble in DMSO . A stereospecific LC method was developed for the separation and quantification of moxifloxacin and its (R,R)-enantiomer in bulk drug .Scientific Research Applications
Interaction with DNA : Moxifloxacin's interaction with calf thymus DNA (ct-DNA) was studied using fluorescence quenching. The results indicated an intercalative binding mode and a static quenching mechanism, suggesting hydrogen bonding and Van der Waals forces as the main interaction forces. This interaction is significant for further studies and clinical applications of antibiotics (Lv et al., 2014).
Antimycobacterial Activity : Moxifloxacin has demonstrated significant activity against various mycobacteria, including Mycobacterium tuberculosis, making it a promising antimycobacterial agent (Gillespie & Billington, 1999).
Treatment of Pulmonary Tuberculosis : In a randomized study, moxifloxacin showed early bactericidal activity in the treatment of pulmonary tuberculosis, comparable to that of isoniazid (Pletz et al., 2004).
Ocular Delivery System : Moxifloxacin nanoparticles using Ion Exchange Resin (IER) were developed for ocular administration, exhibiting sustained release patterns and potential for reducing dosing frequency (Vyas et al., 2020).
Broad Spectrum Antibacterial Activity : Moxifloxacin is used in treating acute exacerbations of chronic bronchitis, community-acquired pneumonia, acute bacterial sinusitis, and uncomplicated skin and skin structure infections due to its broad antibacterial spectrum (Keating & Scott, 2004).
Safety Profile : The safety profile of moxifloxacin was evaluated, particularly for respiratory tract infections. It showed a relatively low incidence of adverse effects compared to other fluoroquinolones (Bambeke & Tulkens, 2009).
Pharmacokinetics Interactions : A study on the effect of rifampicin and isoniazid on moxifloxacin's pharmacokinetics showed significant interactions, particularly with rifampicin, which may affect treatment efficacy (Ramachandran et al., 2012).
Treatment of Drug-Susceptible Tuberculosis : Moxifloxacin is being investigated in novel drug regimens for treating drug-susceptible tuberculosis. Its standard dosage may be suboptimal in some patients, indicating the need for further research on dosage optimization (Naidoo et al., 2017).
Controlled Drug Delivery : Development of moxifloxacin-loaded PLGA nanoparticles with coatings for controlled drug delivery, leading to potential reduced dosing frequency and minimized drug resistance (Mustafa et al., 2017).
Protective Role in Cytotoxicity : A study investigated the protective role of resveratrol against cytotoxicity caused by moxifloxacin, suggesting potential supplementary regimens to increase treatment safety (Tsai et al., 2015).
Safety And Hazards
properties
IUPAC Name |
7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABPRXSRWADJSP-BZNIZROVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Moxifloxacin isoMer | |
CAS RN |
268545-13-7 | |
Record name | Moxifloxacin, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268545137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MOXIFLOXACIN, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU4MC5ZQ7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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